



Application Notes and Protocols: DS-1001b in Patient-Derived Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS-1001b	
Cat. No.:	B607204	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1001b (also known as Safusidenib) is an orally bioavailable, potent, and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1, particularly the R132H substitution, are common drivers in the pathogenesis of gliomas.[1][2][3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in gliomagenesis through epigenetic dysregulation.[4][5] **DS-1001b** has been designed to penetrate the blood-brain barrier, making it a promising therapeutic agent for IDH1-mutant gliomas.[1][3] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the efficacy of **DS-1001b** in inhibiting tumor growth and reducing 2-HG levels.[1][6] Furthermore, a first-in-human Phase I clinical trial (NCT03030066) has shown that **DS-1001b** is well-tolerated and exhibits clinical activity in patients with recurrent or progressive IDH1-mutant gliomas.[3][7][8] Ongoing Phase II studies (NCT04458272 and NCT05303519) are further evaluating its efficacy.[4][8][9]

These application notes provide a summary of the key quantitative data from preclinical studies, detailed experimental protocols for working with **DS-1001b** in patient-derived glioma models, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation



Preclinical Efficacy of DS-1001b in an IDH1-Mutant Patient-Derived Xenograft (PDX) Model

The following tables summarize the in vivo efficacy of **DS-1001b** in a subcutaneous patient-derived xenograft model established from a glioblastoma patient with an IDH1 R132H mutation (A1074 model).[1]

Table 1: Effect of **DS-1001b** on Tumor Volume in A1074 Subcutaneous PDX Model[1]

Treatment Group	Number of Animals (n)	Mean Tumor Volume at Study End (mm³)	Standard Error of Mean (SEM)	P-value vs. Control
Vehicle Control	5	~1250	Not Reported	-
DS-1001b	5	~250	Not Reported	< 0.001

Table 2: Effect of **DS-1001b** on Tumor Weight in A1074 Subcutaneous PDX Model[1]

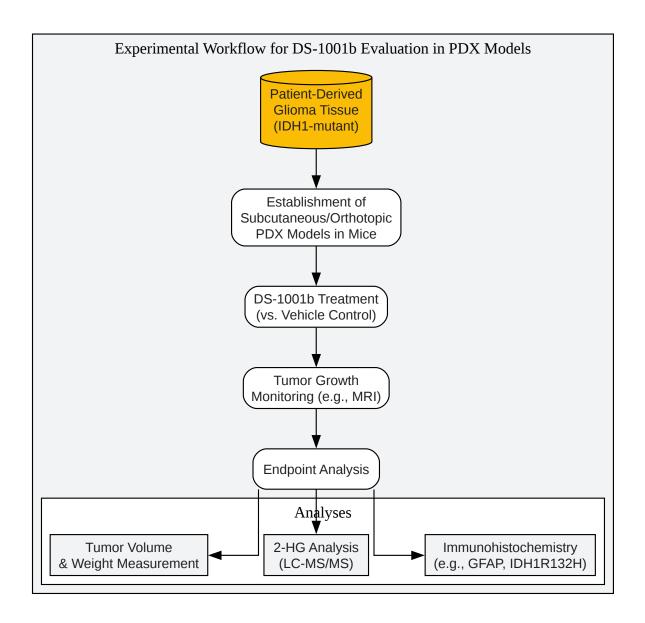
Treatment Group	Number of Animals (n)	Mean Tumor Weight at Study End (g)	Standard Error of Mean (SEM)	P-value vs. Control
Vehicle Control	5	~0.8	Not Reported	-
DS-1001b	5	~0.2	Not Reported	< 0.001

Table 3: Effect of **DS-1001b** on Intratumoral 2-HG Levels in A1074 Subcutaneous PDX Model[1]

	Number of Animals (n)	Level (µmol/g tissue)	Standard Error of Mean (SEM)	P-value vs. Control
Vehicle Control 5	5	~1.2	Not Reported	-
DS-1001b 5	5	~0.1	Not Reported	< 0.001



Signaling Pathway and Experimental Workflow



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The first-in-human phase I study of a brain-penetrant mutant IDH1 inhibitor DS-1001 in patients with recurrent or progressive IDH1-mutant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. biocare.net [biocare.net]
- 9. ACT-14 A FIRST-IN-HUMAN STUDY OF MUTANT IDH1 INHIBITOR DS-1001B IN PATIENTS WITH RECURRENT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DS-1001b in Patient-Derived Glioma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607204#ds-1001b-treatment-in-patient-derivedglioma-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com